![molecular formula C18H11F4N5S B2928405 3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863460-50-8](/img/structure/B2928405.png)

3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

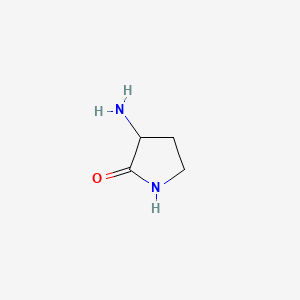

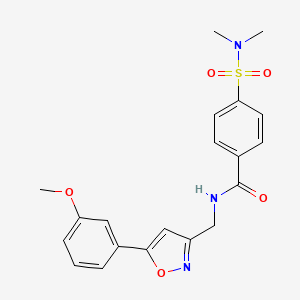

The compound “3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups. It has a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted with a 4-fluorophenyl group, a 4-trifluoromethylphenyl group, and a methylsulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, which is a bicyclic structure containing two nitrogen atoms in a five-membered ring fused to a six-membered pyrimidine ring. The 4-fluorophenyl and 4-trifluoromethylphenyl groups are aromatic rings, which could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could affect its polarity and reactivity .Aplicaciones Científicas De Investigación

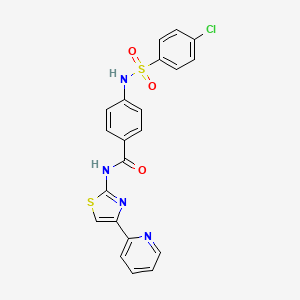

Synthetic and Medicinal Perspectives The heterocyclic scaffold of triazolo[4,5-d]pyrimidine, akin to 3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine, is noteworthy for its broad pharmacological activities. This includes roles in anticancer, antimicrobial, anti-tubercular therapies, and more, highlighting its versatility in medicinal chemistry. Several compounds with this core structure have reached clinical trials and are now marketed drugs, evidencing the scaffold's significant potential in drug development. The synthetic strategies for diversifying this scaffold demonstrate its adaptability in creating novel therapeutic agents, underscoring the importance of understanding its structure-activity relationships (Merugu, Cherukupalli, & Karpoormath, 2022).

Antibacterial Applications Research on derivatives of the triazolo[4,5-d]pyrimidine scaffold, such as 3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine, demonstrates their efficacy as antibacterial agents. One study focused on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative, showcasing its effectiveness against various bacterial strains. This research illuminates the scaffold's potential in addressing bacterial resistance and developing new antibacterial therapies (Lahmidi et al., 2019).

Antimycobacterial Potential The design and synthesis of fluorinated 1,2,4-triazolo[4,5-d]pyrimidine derivatives as antimycobacterial agents represent another significant application. One compound demonstrated potent inhibition against Mycobacterium tuberculosis, showcasing the scaffold's relevance in tackling tuberculosis. The non-toxic nature of these compounds to mammalian cells further underscores their therapeutic potential, providing a foundation for future drug development efforts aimed at combating tuberculosis (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Structural and Spectroscopic Characterization The structural elucidation and characterization of triazolo[4,5-d]pyrimidine derivatives, including 3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine, are crucial for understanding their chemical behavior and potential applications. Studies involving X-ray diffraction, spectroscopic techniques, and computational analyses contribute to the comprehensive understanding of these compounds. Such research not only aids in the development of new synthetic methodologies but also in the exploration of their applications in various fields, including materials science and pharmacology (Canfora et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F4N5S/c19-13-5-7-14(8-6-13)27-16-15(25-26-27)17(24-10-23-16)28-9-11-1-3-12(4-2-11)18(20,21)22/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIAHQTWUBNCDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F4N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2928323.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2928325.png)

![Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2928326.png)

![3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2928333.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)

![2-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2928335.png)

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928343.png)